molecular formula C8H12N4O2 B1388433 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid CAS No. 1206122-86-2

1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid

Cat. No.: B1388433
CAS No.: 1206122-86-2
M. Wt: 196.21 g/mol
InChI Key: SRMRVJLGPHYGDL-UHFFFAOYSA-N
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Description

1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid is a versatile chemical compound with the molecular formula C8H12N4O2 and a molecular weight of 196.21 g/mol . This compound is characterized by the presence of a tetrazole ring attached to a cyclohexane carboxylic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid plays a significant role in biochemical reactions, primarily due to its stability and resistance to metabolic degradation . It interacts with various enzymes and proteins, often mimicking the behavior of carboxylic acids. For instance, it can bind to enzyme active sites, inhibiting or modifying their activity. This compound has been shown to interact with transferase enzymes, forming activated species that undergo conjugation transformations . These interactions are crucial for its application in drug design and development.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can act as a biomimic of carboxylic acids, thereby affecting the activity of various signaling molecules and transcription factors . Studies have shown that it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding its mechanism of action and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, which allows it to maintain its activity over extended periods . It can undergo degradation under certain conditions, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that it can have sustained effects on cellular processes, making it a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization It can affect metabolic flux and alter the levels of metabolites, thereby influencing overall cellular metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are critical for its bioavailability and effectiveness in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles . This localization can affect its activity and function, influencing its interactions with biomolecules and its overall biochemical effects. Understanding its subcellular distribution is essential for optimizing its use in research and therapeutic applications.

Preparation Methods

The synthesis of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with sodium azide and triethyl orthoformate under catalyzed conditions . The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the tetrazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid can be compared with other similar compounds, such as:

  • 1-(1H-Tetrazol-1-yl)cyclopentanecarboxylic acid
  • 1-(1H-Tetrazol-1-yl)cycloheptanecarboxylic acid
  • 1-(1H-Tetrazol-1-yl)cyclooctanecarboxylic acid

These compounds share the tetrazole ring structure but differ in the size of the cycloalkane ring. The unique combination of the tetrazole ring with the cyclohexane carboxylic acid moiety in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(tetrazol-1-yl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c13-7(14)8(4-2-1-3-5-8)12-6-9-10-11-12/h6H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMRVJLGPHYGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206122-86-2
Record name 1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid
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1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid
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1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid

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